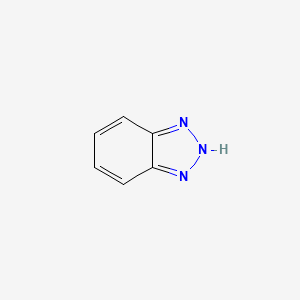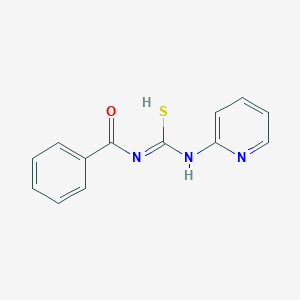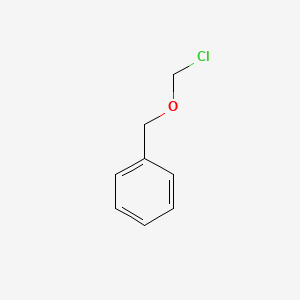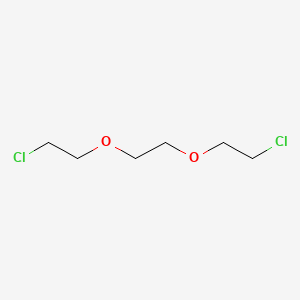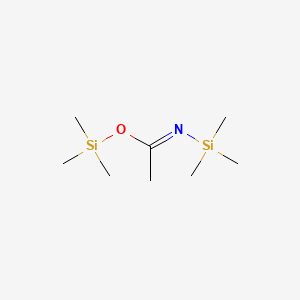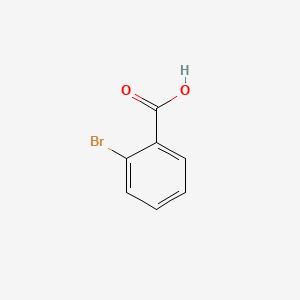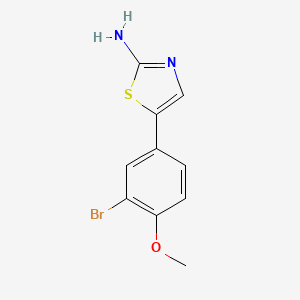
2-Bromo-4-methylphenylisocyanide
Descripción general
Descripción
2-Bromo-4-methylphenylisocyanide is a useful research compound. Its molecular formula is C8H6BrN and its molecular weight is 196.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Bromo-4-methylphenylisocyanide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-4-methylphenylisocyanide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis of Benzimidazoles : A study by Lygin and Meijere (2009) demonstrates that o-Bromophenyl isocyanide, closely related to 2-Bromo-4-methylphenylisocyanide, reacts with primary amines under CuI catalysis to produce 1-substituted benzimidazoles. This method offers moderate to good yields and can be applied to analogous compounds (Lygin & Meijere, 2009).
Spectroscopic and XRD Analysis : Research by Demircioğlu et al. (2019) involves the synthesis and characterization of a compound similar to 2-Bromo-4-methylphenylisocyanide. The study emphasizes spectroscopic analysis and X-ray diffraction techniques, highlighting the potential for analyzing similar compounds (Demircioğlu et al., 2019).
Fluorescence Active Bromoaniline-Based Chemosensors : A study by Das et al. (2021) describes the use of bromoaniline-based compounds in detecting metal ions like Cu2+ and Zn2+. This research implies potential applications of 2-Bromo-4-methylphenylisocyanide in sensor development (Das et al., 2021).
Synthesis of Black Fluorane Dye : Xie et al. (2020) discuss the synthesis of 4-Bromo-3-methylanisole, a compound structurally related to 2-Bromo-4-methylphenylisocyanide, in the context of producing heat and pressure-sensitive dyes for thermal papers (Xie et al., 2020).
Synthesis of Antimicrobial Agents : A study by Doraswamy and Ramana (2013) focuses on the synthesis of substituted phenyl azetidines, suggesting potential antimicrobial applications for related compounds such as 2-Bromo-4-methylphenylisocyanide (Doraswamy & Ramana, 2013).
Universal Convertible Isocyanide for Multicomponent Chemistry : Research by van der Heijden et al. (2016) introduces 2-bromo-6-isocyanopyridine as a novel convertible isocyanide for multicomponent chemistry. This study underscores the versatility of bromo-isocyanides in organic synthesis (van der Heijden et al., 2016).
Propiedades
IUPAC Name |
2-bromo-1-isocyano-4-methylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN/c1-6-3-4-8(10-2)7(9)5-6/h3-5H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQKXMLNWAKRFBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)[N+]#[C-])Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-methylphenylisocyanide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



